In Vivo Tumor Growth Inhibition: Comparison with Other Series 3(a-e) Derivatives in EAT Model
In a direct head-to-head study of 1-benzhydryl-sulfonyl-piperazine derivatives 3(a-e), the compound with the optimal efficacy (referred to as 3e) was identified as the most potent tumor growth and angiogenesis inhibitor. The study reports that compound 3e exhibited the highest tumor inhibitory and anti-angiogenic effects against mouse Ehrlich ascites tumor (EAT) when compared to its four direct analogs (3a-d) [1]. While the published abstract does not provide the exact numerical identity of the 3e substituent, the name 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether matches the systematic nomenclature for a derivative containing a 2,3-dichloro-6-methoxyphenyl group, strongly suggesting it corresponds to the lead compound 3e. Quantitative data on Median Survival Time (MST) and % Increase in Lifespan (%ILS) for each derivative would typically be reported in the full text and are essential for confirming precise differentiation.
| Evidence Dimension | Relative tumor growth inhibition and anti-angiogenic efficacy in EAT-bearing mice |
|---|---|
| Target Compound Data | Compound 3e (presumed to be 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether) demonstrated the highest tumor inhibitory and anti-angiogenic effects among the five derivatives tested [1]. |
| Comparator Or Baseline | Compounds 3a, 3b, 3c, 3d (other sulfonyl-phenyl substituents, e.g., phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-nitrophenyl) showed lower tumor inhibitory and anti-angiogenic effects [1]. |
| Quantified Difference | The study states that 3e had the 'highest' effects, but exact quantitative differences (fold-change, IC50, % tumor inhibition) are not available in the public abstract and require full-text retrieval. |
| Conditions | In vivo mouse Ehrlich ascites tumor (EAT) model; endpoints: tumor cell count, ascites formation, median survival time, and chorioallantoic membrane (CAM) angiogenesis assay [1]. |
Why This Matters
This in vivo head-to-head comparison, even without full numerical data in the abstract, establishes a rank-order of potency that is critical for selecting the most promising lead compound for further development or for use as a positive control in angiogenesis and tumor growth studies.
- [1] Kumar, C. S. A., Chandru, H., Sharada, A. C., Thimmegowda, N. R., Prasad, S. B. B., Kumar, M. K., & Rangappa, K. S. (2008). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. Medicinal Chemistry, 4(5), 466-472. View Source
